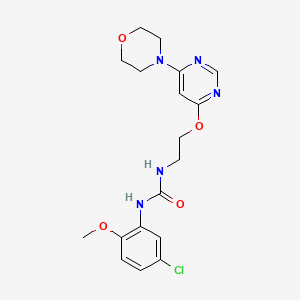

![molecular formula C21H19FN6OS B2564826 2-((3-(4-fluorobencil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)-N-fenetilacetmida CAS No. 863458-05-3](/img/structure/B2564826.png)

2-((3-(4-fluorobencil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)-N-fenetilacetmida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H19FN6OS and its molecular weight is 422.48. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

a. Inhibición de c-Met: La estructura de este compuesto se asemeja a potentes inhibidores de la proteína quinasa del factor de transición mesenquimal-epitelial (c-Met). Por ejemplo, el candidato clínico Savolitinib (Estructura A) comparte subestructuras con nuestro compuesto . La inhibición de c-Met es relevante en la terapia contra el cáncer, ya que la señalización aberrante de c-Met se asocia con el crecimiento tumoral y la metástasis.

b. Modulación de GABA A: Nuestro compuesto ha demostrado actividad moduladora alostérica de GABA A (Estructura B) . Los receptores GABA A juegan un papel crucial en la neurotransmisión y son objetivo de diversos trastornos neurológicos.

Aplicaciones de polímeros

La estructura única del compuesto lo hace adecuado para su incorporación en polímeros. Aquí hay una aplicación:

Células solares: Los investigadores han utilizado núcleos heterocíclicos similares (Estructura C) en el diseño de polímeros para células solares . Estas estructuras contribuyen al desarrollo de materiales fotovoltaicos orgánicos eficientes.

a. Actividad biológica: Los derivados del indol, que comparten algunas similitudes con nuestro compuesto, exhiben diversas actividades biológicas . Si bien no están directamente relacionados, esto destaca el potencial de nuestro compuesto en diversos contextos.

b. Inhibición de BACE-1: Nuestro compuesto ha demostrado inhibición de la (\beta)-secretasa 1 (BACE-1) (Estructura D) . Los inhibidores de BACE-1 se investigan para el tratamiento de la enfermedad de Alzheimer.

En resumen, 2-((3-(4-fluorobencil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)tio)-N-fenetilacetmida es prometedor en química medicinal, ciencia de polímeros y potencialmente en otras áreas. Su estructura única abre caminos para futuras investigaciones y aplicaciones. 🌟

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit enzymes like carbonic anhydrase and cholinesterase .

Mode of Action

It’s suggested that similar compounds may interact with their targets through hydrogen bonding . This interaction could lead to changes in the activity of the target enzymes, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These activities suggest that the compound could affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that these compounds could have favorable bioavailability.

Result of Action

Similar compounds have been reported to exhibit antiproliferative activities against various cancer cell lines , suggesting that this compound could also have potential antitumor effects.

Análisis Bioquímico

Biochemical Properties

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation. The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acid residues such as Leu83 . This interaction disrupts the enzyme’s activity, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells.

Cellular Effects

The effects of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways by inhibiting CDK2, which is crucial for cell cycle regulation . Additionally, the compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes. This dual action on cell signaling and gene expression makes it a potent anticancer agent.

Molecular Mechanism

At the molecular level, 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues, which blocks the enzyme’s activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, leading to cell cycle arrest at the G1 phase. Furthermore, the compound induces apoptosis by activating caspases, which are enzymes that play a critical role in programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its pro-apoptotic activity for several days in vitro . Degradation products may form over time, which could potentially reduce its efficacy.

Dosage Effects in Animal Models

In animal models, the effects of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. The therapeutic window for this compound is therefore narrow, and careful dosage optimization is required to maximize its anticancer effects while minimizing adverse effects.

Metabolic Pathways

The metabolic pathways of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide involve its biotransformation by liver enzymes. Cytochrome P450 enzymes play a significant role in the metabolism of this compound, leading to the formation of various metabolites . These metabolites can either retain the biological activity of the parent compound or be further processed into inactive forms. The interaction with cytochrome P450 enzymes also affects the compound’s half-life and clearance from the body.

Transport and Distribution

Within cells and tissues, 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins that facilitate its movement across cell membranes . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This property is advantageous for targeting certain types of cancer cells that reside in such environments.

Subcellular Localization

The subcellular localization of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is primarily in the cytoplasm and nucleus. The compound’s ability to inhibit CDK2 suggests that it must localize to the nucleus where CDK2 exerts its function . Additionally, the compound may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its efficacy in targeting cancer cells.

Propiedades

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6OS/c22-17-8-6-16(7-9-17)12-28-20-19(26-27-28)21(25-14-24-20)30-13-18(29)23-11-10-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJESQKFJODVJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)

![2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2564745.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide](/img/structure/B2564747.png)

![[2-(2-Bromoethoxy)ethoxy]benzene](/img/structure/B2564749.png)

![N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2564751.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)

![4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(prop-2-en-1-yl)piperazine-1-carboxamide](/img/structure/B2564756.png)

![benzyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2564759.png)

![3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2564762.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2564765.png)

![(2,5-Dichlorothiophen-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564766.png)